REACTION_CXSMILES
|
[Na].[Br:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5](Br)[N:4]=1.[CH3:10][OH:11]>>[Br:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:11][CH3:10])[N:4]=1 |^1:0|
|
Name
|
|
Quantity
|
970 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
once addition
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue diluted with water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×75 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel using an elution gradient of pentane:ethyl acetate (100:0 to 98:2)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |